molecular formula C16H17N3OS B024617 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole CAS No. 100924-68-3

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole

Número de catálogo: B024617
Número CAS: 100924-68-3
Peso molecular: 299.4 g/mol
Clave InChI: JVIHSTYYPRUSFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole, also known as NC-1300, is a compound that belongs to the class of benzimidazole derivatives. It is primarily recognized for its potent proton pump inhibitory activity, which makes it a valuable compound in the treatment of gastric and duodenal ulcers. The compound works by inhibiting the activity of H+K+ATPase in the gastric mucosa, thereby reducing gastric acid secretion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole typically involves the reaction of 2-dimethylaminobenzyl chloride with benzimidazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The sulfinyl group is introduced through an oxidation reaction using an appropriate oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yield and purity. The compound is then purified using standard techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The compound belongs to the class of benzimidazole derivatives and is primarily recognized for its potent proton pump inhibitory activity. Its mechanism involves the inhibition of the H+^+K+^+ATPase enzyme in gastric mucosa, which is crucial for gastric acid secretion. By inhibiting this enzyme, NC-1300 reduces gastric acid production, making it a potential therapeutic agent for conditions like gastric and duodenal ulcers .

Chemistry

  • Model Compound : NC-1300 is utilized as a model compound to study proton pump inhibitors (PPIs) and their mechanisms. The structural characteristics of NC-1300 allow researchers to explore modifications that could enhance its efficacy or reduce side effects.

Biology

  • Cellular Studies : The compound has been investigated for its effects on cellular processes involving proton pumps. Studies indicate that NC-1300 can inhibit contractions in smooth muscle tissues without affecting acetylcholine-stimulated contractions at lower concentrations . This specificity makes it a valuable tool in understanding the role of proton pumps in various biological systems.

Medicine

  • Therapeutic Potential : NC-1300 has shown promise in treating gastric and duodenal ulcers due to its ability to significantly inhibit gastric secretion in animal models. In studies involving pylorus-ligated rats, NC-1300 demonstrated a long-lasting inhibitory effect on gastric secretion, providing insights into its potential as a therapeutic agent .
  • Gastroprotective Effects : The compound has also been noted for its protective effects on the gastric mucosa against damage induced by stress or nonsteroidal anti-inflammatory drugs (NSAIDs). This property suggests that NC-1300 may not only serve as an acid reducer but also as a mucosal protector .

Comparative Analysis with Other Benzimidazole Derivatives

CompoundMechanism of ActionTherapeutic UseUnique Features
NC-1300H+^+K+^+ATPase inhibitorGastric/duodenal ulcersLong-lasting effect (>24 hours)
OmeprazoleH+^+K+^+ATPase inhibitorGastric ulcersWidely used PPI
LansoprazoleH+^+K+^+ATPase inhibitorGERDRapid onset of action
PantoprazoleH+^+K+^+ATPase inhibitorErosive esophagitisLess interaction with CYP enzymes

Study 1: Pharmacological Properties

A study published in PubMed evaluated the pharmacological properties of NC-1300, confirming its efficacy comparable to omeprazole in inhibiting gastric acid secretion. The study demonstrated that NC-1300 protects against mucosal damage induced by various stressors, highlighting its dual role as both an antisecretory and gastroprotective agent .

Study 2: Biochemical Analysis

Research conducted on the biochemical properties of NC-1300 revealed that it does not affect histamine-stimulated atrial beating frequency at tested concentrations, indicating selective action on gastric tissues. This selectivity may reduce potential cardiovascular side effects commonly associated with other PPIs .

Mecanismo De Acción

The primary mechanism of action of 2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole involves the inhibition of the H+K+ATPase enzyme in the gastric mucosa. This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, providing relief from conditions such as gastric and duodenal ulcers .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole is unique due to its specific structural features, which confer potent and long-lasting proton pump inhibitory activity. Its efficacy in reducing gastric acid secretion and protecting the gastric mucosa from damage makes it a valuable compound in the treatment of gastric and duodenal ulcers .

Actividad Biológica

2-((2-Dimethylaminobenzyl)sulfinyl)benzimidazole, also known as NC-1300, is a benzimidazole derivative recognized for its significant biological activity, particularly as a proton pump inhibitor (PPI). This compound has garnered interest due to its potential applications in treating gastric and duodenal ulcers by inhibiting gastric acid secretion.

The primary mechanism of action of NC-1300 is the inhibition of the H+^+K+^+ATPase enzyme located in the gastric mucosa. This enzyme plays a crucial role in the final step of gastric acid production. By inhibiting this enzyme, NC-1300 effectively reduces gastric acid secretion, which is beneficial in managing conditions associated with excessive gastric acidity, such as peptic ulcers .

Inhibition Studies

Research indicates that NC-1300 exhibits potent inhibition of H+^+K+^+ATPase at physiological pH levels. In studies involving rabbit gastric mucosa, NC-1300 demonstrated an inhibitory efficacy comparable to that of omeprazole, a well-established proton pump inhibitor . The compound's effects were observed to last over 24 hours in vivo, indicating its potential for long-lasting therapeutic benefits.

Effects on Gastrointestinal Function

In pharmacological evaluations, NC-1300 did not affect acetylcholine-stimulated contractions in guinea pig ileum at lower concentrations (105^{-5} M), but it did exhibit non-competitive inhibition at higher concentrations (104^{-4} M). Additionally, it showed no significant impact on histamine-stimulated atrial beating frequency at both tested concentrations .

Protective Effects on Gastric Mucosa

NC-1300 has been shown to offer protective effects on the gastric mucosa against various damaging agents. In experimental models involving pylorus-ligated rats, pretreatment with NC-1300 resulted in significant protection against mucosal damage caused by stressors such as water immersion and nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin. This protective effect is primarily attributed to its antisecretory activity .

Comparative Analysis with Other PPIs

Compound NameMechanism of ActionDuration of ActionEfficacy Comparison
NC-1300 H+^+K+^+ATPase inhibition>24 hoursComparable to omeprazole
Omeprazole H+^+K+^+ATPase inhibition24 hoursBenchmark
Lansoprazole H+^+K+^+ATPase inhibition24 hoursSimilar
Pantoprazole H+^+K+^+ATPase inhibition24 hoursSimilar

Case Studies and Research Findings

  • Gastric Ulcer Protection : In a study involving pylorus-ligated rats, NC-1300 was administered orally and intraduodenally. The results indicated a dose-dependent reduction in gastric secretion and protection against ulceration caused by various stressors .
  • Antitumor Activity : While the primary focus of NC-1300 has been on gastrointestinal applications, related benzimidazole derivatives have shown promising antitumor activity. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cell proliferation in cancer cell lines, indicating a broader potential for therapeutic applications beyond gastrointestinal disorders .
  • Antimicrobial Properties : Some studies have suggested that benzimidazole derivatives may possess antimicrobial properties, although specific research on NC-1300's antimicrobial activity remains limited. Further exploration could yield insights into additional therapeutic uses .

Propiedades

Número CAS

100924-68-3

Fórmula molecular

C16H17N3OS

Peso molecular

299.4 g/mol

Nombre IUPAC

2-(1H-benzimidazol-2-ylsulfinylmethyl)-N,N-dimethylaniline

InChI

InChI=1S/C16H17N3OS/c1-19(2)15-10-6-3-7-12(15)11-21(20)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18)

Clave InChI

JVIHSTYYPRUSFG-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

SMILES canónico

CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2

Sinónimos

2-((2-dimethylaminobenzyl)sulfinyl)benzimidazole
NC 1300
NC-1300

Origen del producto

United States

Synthesis routes and methods

Procedure details

2-(2-Dimethylaminobenzylthio)benzimidazole (4.8 g) was dissolved in a mixture of 40 ml of chloroform and 5 ml of methanol. After the solution was chilled to 0° C., 3.86 g of m-chloroperbenzoic acid (purity: 70%) was added portionwise. Ten minutes later, a saturated aqueous NaHCO3 solution was added to the reaction mixture, and the resulting mixture was extracted with chloroform. The chloroform solution was washed with saturated brine and then dried over anhydrous sodium sulfate. The chloroform was distilled off under reduced pressure and the residue was recrystallized from a mixture of chloroform and ether to obtain 2.97 g of 2-(2-dimethylaminobenzylsulfinyl)benzimidazole as a colorless crystalline product (m.p. 116° C., decomposed).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.